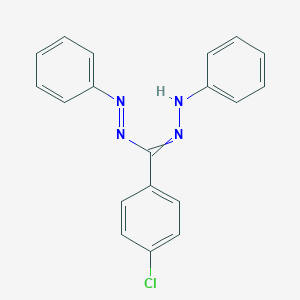

1,5-Diphenyl-3-(4-chlorophenyl)formazan

描述

1,5-Diphenyl-3-(4-chlorophenyl)formazan is a member of the formazan family, which are intensely colorful compounds characterized by the structure [-N=N-C®=N-NH-]. Formazans are closely related to azo dyes and are known for their deep color and redox chemistry, which derive from their nitrogen-rich backbone . The compound this compound is particularly notable for its use in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

1,5-Diphenyl-3-(4-chlorophenyl)formazan can be synthesized through several methods:

-

Reaction of Diazonium Compounds with Aldehyde Hydrazones: : This is one of the most common procedures. Hydrazones, which are electron-rich compounds, react with diazonium salts either at a nitrogen or a carbon atom to produce formazans. The diazonium salts couple to the amine nitrogen in the hydrazone with displacement of a hydrogen to give the intermediate, which then rearranges to the formazan .

-

Reaction of Active Methylene Compounds with Diazonium Salts: : Diazonium salts add to active methylene compounds to form an intermediate azo compound, followed by the addition of a second diazonium salt under more alkaline conditions, yielding tetrazene, which then forms a 3-substituted formazan .

-

Oxidation of Hydrazidines: : Formazans can also be produced by the oxidation of the corresponding hydrazidines, usually prepared via the reaction of hydrazonyl halides with the appropriate hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

化学反应分析

Types of Reactions

1,5-Diphenyl-3-(4-chlorophenyl)formazan undergoes several types of chemical reactions:

-

Oxidation: : Oxidation of formazans results in their conversion into colorless tetrazolium salts. Common oxidants include mercuric oxide, nitric acid, isoamyl nitrite, N-bromo succinimide, potassium permanganate, lead tetra-acetate, and t-butyl hypochlorite .

-

Reduction: : Formazans can be reduced to form tetrazolyl radicals or formazan, depending on the conditions .

-

Substitution: : The nitrogen-rich backbone of formazans allows for various substitution reactions, particularly with transition metal ions to form highly colored complexes (chelates) .

Common Reagents and Conditions

Reducing Agents: Various reducing agents can be used depending on the desired product, including hydrazine derivatives.

Major Products

Tetrazolium Salts: Formed through oxidation reactions.

Tetrazolyl Radicals: Formed through reduction reactions.

Colored Complexes: Formed through substitution reactions with transition metal ions.

科学研究应用

Analytical Chemistry

1,5-Diphenyl-3-(4-chlorophenyl)formazan serves as a redox indicator in various analytical methods. Its vivid color change upon reduction makes it suitable for detecting and quantifying analytes in complex samples.

Key Applications :

- Used in spectrophotometric assays to measure the concentration of reducing agents.

- Employed in clinical diagnostics for the assessment of glycated proteins, such as hemoglobin A1c, critical for diabetes monitoring .

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme activities and cellular processes. Its ability to form stable formazan crystals upon reduction is leveraged in cell viability assays.

Notable Techniques :

- MTT Assay : A colorimetric assay where viable cells reduce MTT to formazan, allowing quantification of cell proliferation and cytotoxicity .

- Cell Proliferation Studies : Used to evaluate the effects of various compounds on cancer cell lines, providing insights into potential therapeutic agents .

Medicinal Chemistry

Research has highlighted the potential therapeutic properties of this compound, particularly its anticancer and antimicrobial activities.

Case Studies :

- Anticancer Activity : Clinical trials have indicated that derivatives of this compound may enhance the efficacy of conventional chemotherapy while reducing side effects in breast cancer patients .

- Antitubercular Activity : Studies have shown significant inhibition of Mycobacterium tuberculosis growth, indicating potential for use in treating multidrug-resistant tuberculosis.

The biological effects of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.

- Induction of Apoptosis : It has been observed to activate caspases leading to programmed cell death in cancer cells.

- Cell Cycle Disruption : Interferes with microtubule dynamics during cell division, causing mitotic arrest.

作用机制

The mechanism of action of 1,5-Diphenyl-3-(4-chlorophenyl)formazan involves its redox chemistry and ability to form complexes with metal ions. The compound’s nitrogen-rich backbone allows it to participate in various redox reactions, which are central to its function in analytical and biological applications . The formation of colored complexes with metal ions is a key aspect of its use in dye and pigment production .

相似化合物的比较

1,5-Diphenyl-3-(4-chlorophenyl)formazan can be compared with other formazans and azo dyes:

1,5-Diphenylformazan: Similar structure but lacks the 4-chlorophenyl group, resulting in different chemical properties and applications.

3-Methyl-1,5-diphenylformazan: Contains a methyl group instead of the 4-chlorophenyl group, leading to variations in reactivity and color properties.

Tetrazolium Salts: Precursors to formazans, used in similar applications but differ in their chemical structure and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

生物活性

1,5-Diphenyl-3-(4-chlorophenyl)formazan (CAS No. 1622-15-7) is a compound belonging to the formazan family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its formazan structure, which is a hydrazone derivative. The presence of phenyl and chlorophenyl groups contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. These activities include:

- Anticancer Activity : Several studies have indicated that formazans exhibit significant cytotoxic effects against various cancer cell lines.

- Antioxidant Properties : The compound has been shown to scavenge free radicals, indicating potential use in oxidative stress-related conditions.

- Antimicrobial Effects : Research indicates that formazans may possess antimicrobial properties against various pathogens.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. A study focusing on the compound's effects on different cancer cell lines revealed:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death.

- Cytotoxicity Assays : The MTT assay was employed to evaluate the cytotoxic effects on human cancer cell lines such as MDA-MB-468 (triple-negative breast cancer). Results showed a dose-dependent decrease in cell viability with an IC50 value significantly lower than standard chemotherapeutics like Paclitaxel .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MDA-MB-468 | 14.97 | 24 hours |

| AGO1522 | 6.45 | 48 hours |

Antioxidant Activity

The antioxidant potential of formazans has been assessed using various assays. The DPPH radical scavenging assay indicated that this compound effectively reduces DPPH radicals, suggesting strong antioxidant capabilities comparable to ascorbic acid .

Antimicrobial Activity

Studies have also explored the antimicrobial properties of formazans. For example:

- In Vitro Testing : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols.

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Case Studies

A notable case study involved the treatment of MDA-MB-468 cells with varying concentrations of this compound. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound. Additionally, ROS levels were significantly elevated in treated cells compared to controls .

属性

IUPAC Name |

N'-anilino-4-chloro-N-phenyliminobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4/c20-16-13-11-15(12-14-16)19(23-21-17-7-3-1-4-8-17)24-22-18-9-5-2-6-10-18/h1-14,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXMARXENIIWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)Cl)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408328 | |

| Record name | (E)-1-[(4-Chlorophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622-15-7 | |

| Record name | (E)-1-[(4-Chlorophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。